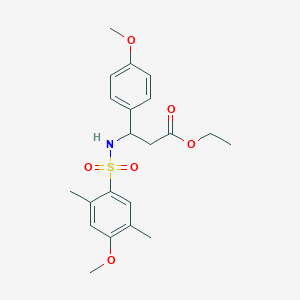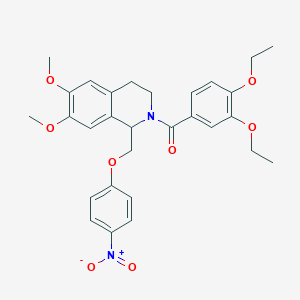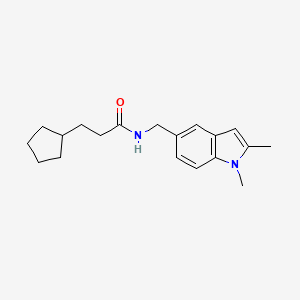
3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you’re asking about, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis . The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds in which benzene and pyrrole are fused in 2,3 positions .Chemical Reactions Analysis
The chemical reactions of indole derivatives can vary widely depending on the specific compound and conditions. For example, some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined by various methods. For example, the melting point can be determined and the molecular formula can be confirmed by elemental analysis .Applications De Recherche Scientifique
Complexes with Palladium(II) Chloride
Research has explored derivatives of polyfunctional ligands, such as 3-(pyrazol-1-yl)propanamide (PPA) and its alkyl-substituted versions, for forming supramolecular structures and complexes with Palladium(II) chloride. Such studies highlight the potential of similar compounds in catalysis and material science, which could extend to the chemical behavior and applications of "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" in forming complexes with metals (Tyler Palombo et al., 2019).
Methylation of DNA in Cultured Cells
Studies on the methylation of DNA in cultured cells by chemicals like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) delve into the molecular mechanisms of mutation and cancer development. Although not directly related to "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide", such research provides insights into the potential genetic and cellular interactions of complex organic compounds (P. D. Lawley & C. J. Thatcher, 1970).
Cyanation of Heteroarenes
The direct cyanation of indoles, employing N,N-dimethylformamide (DMF) as both reagent and solvent, opens pathways for synthesizing aryl nitriles. This technique's applicability to "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" could offer novel synthetic routes or modifications, enhancing its utility in organic synthesis (S. Ding & N. Jiao, 2011).
Development of Dynamin GTPase Inhibitors
Research into indole-based inhibitors of dynamin GTPase, focusing on specific moieties for activity enhancement, suggests the potential pharmacological relevance of indole derivatives. This could imply possible research directions for "3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide" in the study of cellular processes and diseases (C. Gordon et al., 2013).
Safety And Hazards
Orientations Futures
The future directions for research into indole derivatives are vast. Due to their wide range of biological activities, they have the potential to be explored for newer therapeutic possibilities . For example, some indole derivatives have shown promise as potential agents for the further development of tubulin polymerization inhibitors .
Propriétés
IUPAC Name |
3-cyclopentyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21(14)2)13-20-19(22)10-8-15-5-3-4-6-15/h7,9,11-12,15H,3-6,8,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPSRLITHCRJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

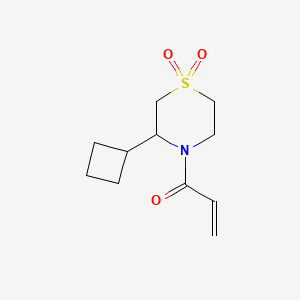
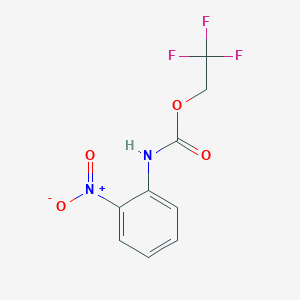
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)
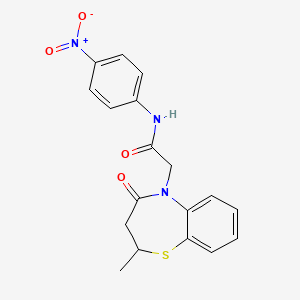
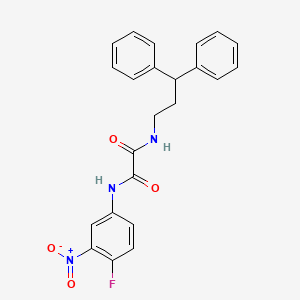
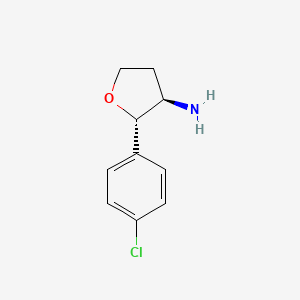
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)
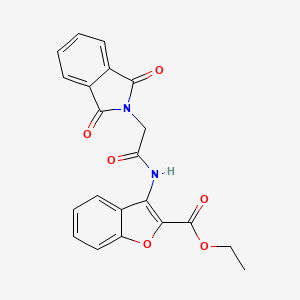
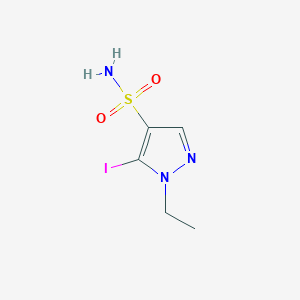
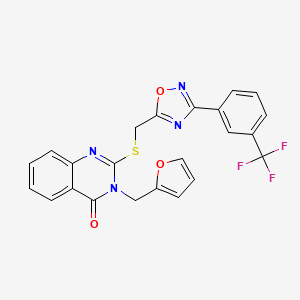
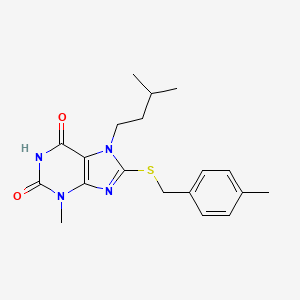
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2960634.png)
